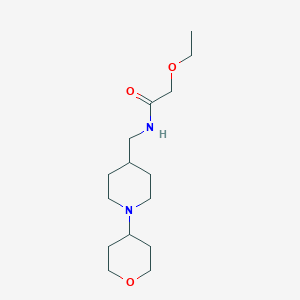
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as DMPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, and inhibition of this interaction has been shown to have therapeutic potential in various types of cancer.
Mécanisme D'action
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine works by binding to the c-Myc protein, which is overexpressed in many types of cancer cells. This binding prevents c-Myc from interacting with its partner protein Max, which is necessary for the transcription of genes involved in cell growth and survival. Inhibition of this interaction leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to have good pharmacokinetic properties, such as high solubility and stability in biological fluids. In addition, this compound has been shown to be effective in combination with other anticancer agents, such as paclitaxel and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in lab experiments is its high selectivity for c-Myc, which allows for specific targeting of cancer cells. However, one limitation is that it may not be effective in all types of cancer, as c-Myc expression levels vary among different types of cancer cells.
Orientations Futures
There are several future directions for research on 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents, as well as its potential use in combination with immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.
Méthodes De Synthèse
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylsulfonylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been extensively studied in various cancer cell lines and animal models, and has shown promising results as a potential therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-4-5-12(8-11(10)2)20(17,18)14-7-6-13(9-14)19(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAAPLIYIZWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


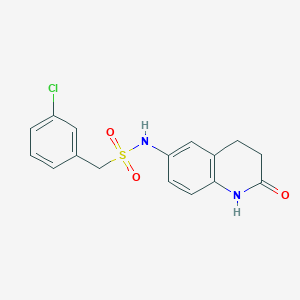
![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2854687.png)
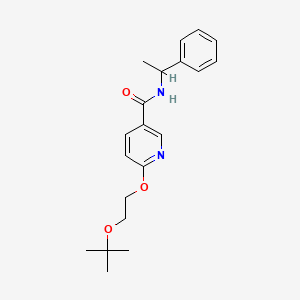
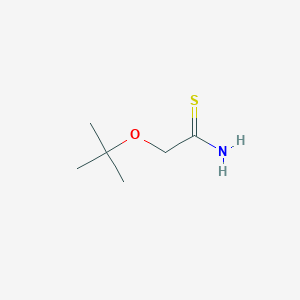
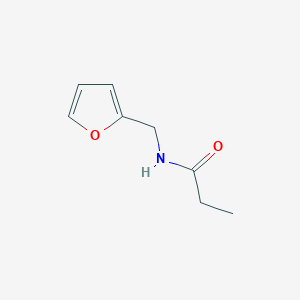
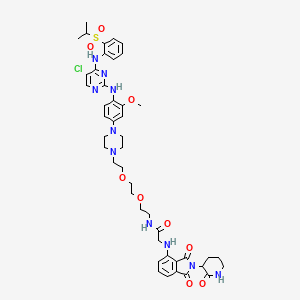
![4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2854694.png)
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B2854695.png)

